molecular formula C12H17N5O2S B14152081 N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide CAS No. 543694-97-9

N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B14152081
CAS No.: 543694-97-9
M. Wt: 295.36 g/mol
InChI Key: NCKQGWXTFUEIHD-UHFFFAOYSA-N
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Description

N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles Tetrazoles are known for their diverse biological and chemical applications due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves the reaction of an appropriate sulfonamide precursor with ethylating agents and tetrazole-forming reagents. One common method involves the use of sodium azide and triethyl orthoformate in the presence of a catalyst such as zinc chloride . The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and microwave-assisted synthesis can enhance the production rate and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acids.

    Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or photochemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with biological targets through its tetrazole ring. The tetrazole ring can form stable complexes with metal ions and participate in hydrogen bonding, enhancing its binding affinity to biological receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

CAS No.

543694-97-9

Molecular Formula

C12H17N5O2S

Molecular Weight

295.36 g/mol

IUPAC Name

N-ethyl-2,4,6-trimethyl-3-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C12H17N5O2S/c1-5-14-20(18,19)12-9(3)6-8(2)11(10(12)4)17-7-13-15-16-17/h6-7,14H,5H2,1-4H3

InChI Key

NCKQGWXTFUEIHD-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C(=C1C)N2C=NN=N2)C)C

Origin of Product

United States

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